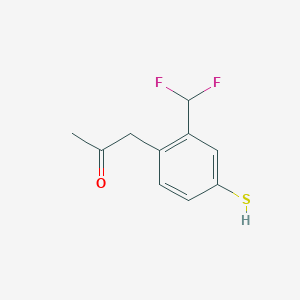
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one is an organic compound characterized by the presence of a difluoromethyl group, a mercapto group, and a propan-2-one moiety attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-(difluoromethyl)-4-mercaptophenyl with propan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts such as zeolites can also be explored to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.
Applications De Recherche Scientifique
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with thiol groups.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism by which 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes. The mercapto group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. The difluoromethyl group can enhance the compound’s stability and binding affinity to the target enzyme. Pathways involved in its mechanism of action include the inhibition of thiol-containing enzymes and modulation of redox states within cells.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one include:
1-(2-(Trifluoromethyl)-4-mercaptophenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. The trifluoromethyl group can provide different electronic properties and reactivity.
1-(2-(Difluoromethyl)-4-hydroxyphenyl)propan-2-one: Contains a hydroxy group instead of a mercapto group. The hydroxy group can participate in hydrogen bonding and different chemical reactions compared to the mercapto group.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Propriétés
Formule moléculaire |
C10H10F2OS |
|---|---|
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)4-7-2-3-8(14)5-9(7)10(11)12/h2-3,5,10,14H,4H2,1H3 |
Clé InChI |
KDEFLZSJYZHUBY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)S)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


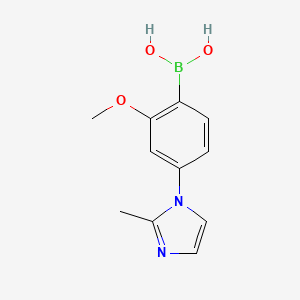
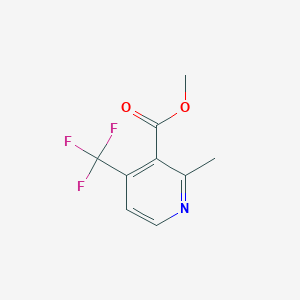
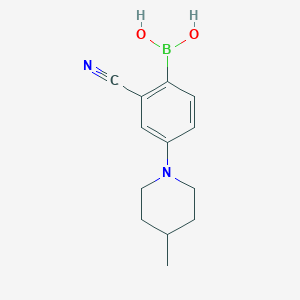
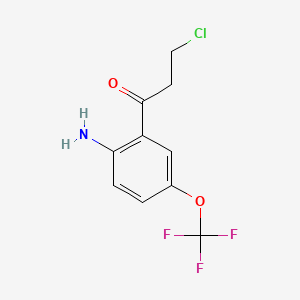


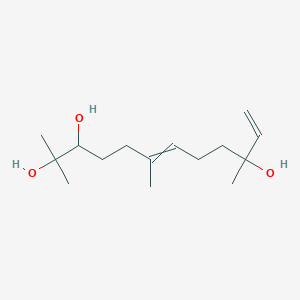
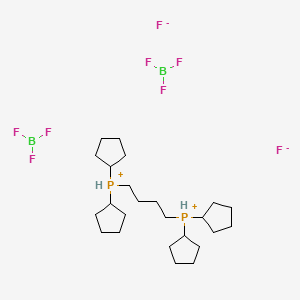
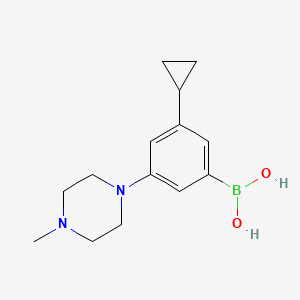

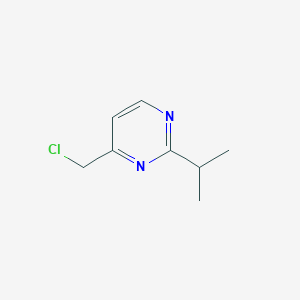
![2-[[4-(Trifluoromethyl)anilino]methylidene]propanedinitrile](/img/structure/B14070978.png)


